molecular formula C10H12N2OS2 B1617361 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 59898-60-1

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

Cat. No. B1617361
CAS RN: 59898-60-1
M. Wt: 240.3 g/mol
InChI Key: XLKJPERNTVDPON-UHFFFAOYSA-N
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Description

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one is an organic compound with the molecular formula C10H12N2OS2 . It has an average mass of 240.345 Da and a monoisotopic mass of 240.039108 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one consists of a thieno[2,3-d]pyrimidin-4(3h)-one core, which is substituted at the 2-position by a mercapto group and at the 3-position by an ethyl group. Additionally, the thieno[2,3-d]pyrimidin-4(3h)-one core is substituted at the 5 and 6 positions by methyl groups .

Scientific Research Applications

1. Synthesis and Analgesic, Anti-inflammatory Properties

  • 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and investigated for their analgesic and anti-inflammatory properties. For instance, some derivatives showed significant analgesic and anti-inflammatory activities, comparable to the reference standard diclofenac sodium (Alagarsamy, Vijayakumar, & Solomon, 2007).

2. Antimicrobial Activity

  • Certain derivatives of this compound have demonstrated significant antimicrobial activity. Research has found that some of these compounds exhibit promising biological activities against various microorganisms (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).

3. Synthesis Methods

  • Innovative synthesis methods for these compounds have been developed. For example, a green approach involving a catalytic four-component reaction was reported for synthesizing this pharmacologically important class of compounds, characterized by step economy and easy purification (Shi et al., 2018).

4. Anticancer Activity

  • Some derivatives of 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their cytotoxic effect on various cancer cell lines, revealing notable cytotoxicity (Mavrova et al., 2016).

5. Corrosion Inhibition

  • Pyrimidine derivatives, including structures similar to 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one, have been studied for their corrosion inhibition properties, particularly for iron in acidic environments (Abdelazim, Khaled, & Abdelshafy, 2021).

6. Anti-HIV-1 Activity

  • Research into derivatives of pyrimidin-4(3H)-one, closely related to the compound , has indicated potential anti-HIV-1 activity, suggesting a possible avenue for antiviral drug development (Novikov, Ozerov, Sim, & Buckheit, 2004).

Safety And Hazards

The safety data sheet (SDS) for 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one can be viewed and downloaded for free . The SDS contains information about the hazards of the chemical, safe handling practices, and emergency response measures.

properties

IUPAC Name

3-ethyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-4-12-9(13)7-5(2)6(3)15-8(7)11-10(12)14/h4H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJPERNTVDPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351435
Record name SBB040425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

CAS RN

59898-60-1
Record name SBB040425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
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3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
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3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
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3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
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3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 6
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3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

Citations

For This Compound
1
Citations
AT Mavrova, S Dimov, D Yancheva, M Rangelov… - European Journal of …, 2016 - Elsevier
Some derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors in order to estimate their …

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